molecular formula C19H23N3O2 B2783713 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2320855-90-9

2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2783713
CAS RN: 2320855-90-9
M. Wt: 325.412
InChI Key: ZNNZWUTZVWPYQC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one, also known as EPPP, is a pyrazolopyrazine derivative that has been extensively studied for its potential therapeutic applications. EPPP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one is not fully understood. However, studies have suggested that 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one may exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to possess anti-microbial activity against a range of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one in lab experiments. For example, 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one has poor solubility in water, which can limit its bioavailability in vivo. In addition, 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one. One area of interest is the development of 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one analogs with improved solubility and bioavailability. Another area of interest is the investigation of 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one's potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Finally, further studies are needed to fully elucidate the mechanism of action of 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one and its effects on various signaling pathways and enzymes.

Synthesis Methods

2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzaldehyde with 3-methyl-1-butanol to form the corresponding imine. The imine is then reacted with hydrazine hydrate to form the pyrazolopyrazine core. The final step involves the reaction of the pyrazolopyrazine core with acetic anhydride to form 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one has been extensively studied for its potential therapeutic applications. Studies have shown that 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells. In addition, 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one has been shown to possess anti-microbial activity against a range of bacterial and fungal strains.

properties

IUPAC Name

2-(4-ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-24-16-7-5-15(6-8-16)17-13-18-19(23)21(10-9-14(2)3)11-12-22(18)20-17/h5-8,11-14H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNZWUTZVWPYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one

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